4-Nitro-N-(4-nitrophenyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitro-N-(4-nitrophenyl)aniline involves several key steps, often starting from basic aromatic compounds like aniline or nitrobenzene. A pivotal approach to its synthesis is through the catalytic hydrogenation of nitrobenzene to aniline, followed by further nitration processes. Specifically, the nitrobenzene reduction reaction over transition metal catalysts, such as Pt, has been studied extensively. This process emphasizes the double H-induced dissociation of the N-O bond as a preferential path, leading to aniline as the major product. Such studies reveal the intricacies of reaction mechanisms at the atomic and molecular levels, highlighting the efficiency of catalytic processes in synthesizing nitroaromatic compounds (Tian Sheng et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-Nitro-N-(4-nitrophenyl)aniline is characterized by the presence of two nitro groups attached to different phenyl rings, which are further connected by an amine linkage. Spectroscopic techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, play a crucial role in elucidating the vibrational, structural, and electronic properties of such nitroaromatic compounds. Studies on similar compounds have shown how substituent groups and their electron donor-acceptor capabilities significantly influence molecular and electronic properties, providing insights into the behavior of 4-Nitro-N-(4-nitrophenyl)aniline at the molecular level (S. Saravanan et al., 2014).
Chemical Reactions and Properties
4-Nitro-N-(4-nitrophenyl)aniline participates in various chemical reactions, reflecting its reactivity and potential as an intermediate in organic synthesis. The presence of nitro and amine groups allows for diverse transformations, including reduction, nitration, and coupling reactions. For instance, the reductive carbonylation of nitrobenzene, a related process, showcases the complex reaction pathways leading to different products, depending on catalysts and reaction conditions. Such reactions underscore the versatility and reactivity of nitroaromatic compounds, providing pathways to synthesize a wide range of chemical entities (A. Vavasori et al., 2023).
Scientific Research Applications
1. Catalytic Reduction of 4-Nitrophenol
- Application Summary: The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
- Methods of Application: Synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents have been discussed . Reductions of 4-NP have been considered as universally accepted model catalytic reactions due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
- Results or Outcomes: This literature-based discussion on nitrophenols reduction by nanostructured materials allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .
2. Synthesis of Aniline-Based Triarylmethanes
- Application Summary: A beneficial, scalable, and efficient methodology for the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines .
- Methods of Application: The synthesis is performed using Brönsted acidic ionic liquid as a powerful catalyst, namely [bsmim] [NTf 2 ]. This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .
- Results or Outcomes: The corresponding aniline-based triarylmethane products were obtained in good to excellent yields (up to 99%). In addition, alternative aromatic nucleophiles such as phenols and electron-rich arenes were also studied using this useful approach to achieve a diversity of triarylmethane derivatives in high to excellent yields .
3. Preparation of Poly (4-nitroaniline) Thin Films
- Application Summary: 4-Nitroaniline can be used to prepare poly (4-nitroaniline) thin films for optoelectronic applications .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Production of Dyes, Antioxidants, Pharmaceuticals, and More
- Application Summary: 4-Nitroaniline is an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .
- Methods of Application: 4-Nitroaniline is produced industrially via the amination of 4-nitrochlorobenzene .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
5. Synthesis of Para Red
- Application Summary: 4-Nitroaniline is a starting material for the synthesis of Para Red, the first azo dye .
- Methods of Application: The synthesis of Para Red involves the reduction of 4-Nitroaniline, which is usually effected using iron metal and by catalytic hydrogenation .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
6. Preparation of p-Phenylenediamine
- Application Summary: 4-Nitroaniline can be used to prepare p-Phenylenediamine using various catalytic systems .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
7. Production of Dyes, Antioxidants, Pharmaceuticals, and More
- Application Summary: 4-Nitroaniline is an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .
- Methods of Application: 4-Nitroaniline is produced industrially via the amination of 4-nitrochlorobenzene .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
8. Synthesis of Para Red
- Application Summary: 4-Nitroaniline is a starting material for the synthesis of Para Red, the first azo dye .
- Methods of Application: The synthesis of Para Red involves the reduction of 4-Nitroaniline, which is usually effected using iron metal and by catalytic hydrogenation .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
9. Preparation of p-Phenylenediamine
- Application Summary: 4-Nitroaniline can be used to prepare p-Phenylenediamine using various catalytic systems .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Future Directions
The future directions of research on 4-Nitro-N-(4-nitrophenyl)aniline could involve exploring its potential applications in various fields. For instance, the catalytic reduction of 4-NP could be further studied to assess the activity of nanostructured materials . Additionally, the synthesis of various nanostructured materials and their use as a catalyst for the reduction of nitrophenol in the presence of reducing agents could be investigated .
properties
IUPAC Name |
4-nitro-N-(4-nitrophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)11-5-1-9(2-6-11)13-10-3-7-12(8-4-10)15(18)19/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWHRQTUBOTQTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171246 | |
Record name | 4-Nitro-N-(4-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-N-(4-nitrophenyl)aniline | |
CAS RN |
1821-27-8 | |
Record name | 4,4′-Dinitrodiphenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1821-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-N-(4-nitrophenyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dinitrodiphenylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-N-(4-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-N-(4-nitrophenyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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